Cas no 1337362-11-4 (3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine)

3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine
- 3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine
- 1337362-11-4
- EN300-1923390
-
- Inchi: 1S/C11H12BrF2N/c12-9-5-11(14)10(13)4-8(9)3-7-1-2-15-6-7/h4-5,7,15H,1-3,6H2
- InChI Key: VOTLHVCJMZTKEG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1CC1CNCC1)F)F
Computed Properties
- Exact Mass: 275.01212g/mol
- Monoisotopic Mass: 275.01212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12Ų
3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923390-10.0g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1923390-5g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1923390-0.25g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1923390-0.5g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1923390-0.05g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1923390-1.0g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1923390-1g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1923390-10g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1923390-2.5g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1923390-5.0g |
3-[(2-bromo-4,5-difluorophenyl)methyl]pyrrolidine |
1337362-11-4 | 5g |
$3396.0 | 2023-05-31 |
3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine
3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine (CAS No. 1337362-11-4)
The compound 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine, identified by the CAS registry number 1337362-11-4, is a synthetic organic compound with a unique structure that combines a pyrrolidine ring with a substituted phenyl group. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and materials science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
The molecular structure of 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine is characterized by a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted with a methyl group attached to a brominated and difluorinated phenyl ring. The presence of bromine and fluorine atoms introduces electronic and steric effects that can influence the compound's reactivity and biological activity. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, which have been optimized to achieve high yields and purity.
Recent studies have focused on the pharmacological properties of 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine, particularly its potential as a building block for bioactive molecules. For instance, investigations into its ability to act as an inhibitor of certain enzymes or receptors have revealed promising results, suggesting its utility in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders. Additionally, computational studies using molecular docking and dynamics simulations have provided insights into its binding affinities and interactions with biological targets.
In terms of physical properties, this compound exhibits a melting point of approximately 98°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been assessed, with findings indicating that it remains stable under ambient conditions but may undergo degradation under harsh acidic or basic environments.
The synthesis of 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine involves a multi-step process that begins with the preparation of the substituted phenyl bromide followed by its coupling with pyrrolidine derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving product quality. These developments are significant for scaling up production for industrial applications.
From an environmental perspective, the ecological impact of this compound has been evaluated through biodegradation studies and toxicity assessments. Results suggest that it is not inherently toxic at environmentally relevant concentrations but may require specific disposal methods to minimize ecological risks.
In conclusion, 3-(2-bromo-4,5-difluorophenyl)methylpyrrolidine (CAS No. 1337362-11-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent research advancements, positions it as a valuable tool in both academic research and industrial development.
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